molecular formula C11H10BrNO2 B1474138 Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate CAS No. 1583272-35-8

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Cat. No. B1474138
CAS RN: 1583272-35-8
M. Wt: 268.11 g/mol
InChI Key: PNLGPLIMVBBGDD-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate” is a chemical compound with the empirical formula C10H8BrNO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate” is a solid compound . Its molecular weight is 254.08 . The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 .

Scientific Research Applications

Synthesis and Derivatives

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate and its derivatives have diverse applications in chemical synthesis. For instance, this compound has been used in the creation of various indole derivatives. The reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide leads to the formation of tetrahydro, dihydro, and dehydro esters, showcasing its versatility in organic synthesis (Irikawa et al., 1989). Additionally, the regioselective dibromination of methyl indole-3-carboxylate, resulting in methyl 5,6-dibromoindole-3-carboxylate, demonstrates its applicability in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).

Biological Activity and Marine Natural Products

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is also significant in the study of marine natural products. An investigation into Thorectandra sp. and Smenospongia sp. sponges revealed the isolation of brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds exhibited inhibitory effects on Staphylococcus epidermidis, indicating potential biological activity (Segraves & Crews, 2005).

Analytical and Pharmaceutical Applications

In pharmaceutical research, this compound has been utilized for understanding the impurity profiles in drug candidates. A study on a bulk drug candidate, carmidole, involved identifying and characterizing a major impurity, which was structurally similar to 6-bromo-1H-indole-3-carboxylic acid methyl ester. This kind of research is crucial for ensuring the purity and safety of pharmaceutical compounds (Li et al., 2007).

Conformational Studies in Peptide Research

The compound and its derivatives are valuable in conformational studies of peptides and peptoids. Synthesis of novel 3,4-fused tryptophan analogues, involving the bridging of the α-carbon and the 4-position of the indole ring, helps in understanding peptide and peptoid conformation. Such studies are fundamental in protein and peptide research (Horwell et al., 1994).

Safety and Hazards

“Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

properties

IUPAC Name

methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(12)3-8(10(6)9)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGPLIMVBBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=CC(=C12)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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